BIX02188 is a potent and selective inhibitor of the mitogen-activated protein kinase kinase 5 (MEK5). [] It is widely employed in cellular and in vivo studies to elucidate the role of the MEK5/ERK5 signaling pathway in various biological processes. This analysis focuses solely on its research applications, excluding any information related to drug use, dosage, or side effects.
The synthesis of BIX02188 involves several steps that typically include the formation of key intermediates followed by cyclization reactions. One reported method for synthesizing BIX02188 includes starting with appropriate aniline derivatives and employing reaction conditions that favor the formation of the desired pyrimidine and diazepine structures.
Key technical details from the synthesis process include:
BIX02188 has a complex molecular structure characterized by its unique arrangement of heterocycles. The molecular formula is , with a molecular weight of approximately 271.1012 g/mol .
BIX02188 participates in various chemical reactions primarily related to its function as a kinase inhibitor. Its mechanism involves binding to the active site of MEK5, inhibiting its catalytic activity.
The mechanism of action of BIX02188 centers on its ability to inhibit the MEK5 enzyme, which in turn affects the activation of ERK5. This inhibition leads to decreased phosphorylation of ERK5 substrates involved in cell survival and proliferation pathways.
BIX02188 exhibits several notable physical and chemical properties that are relevant for its application in research and potential therapeutic use.
BIX02188 has significant scientific applications primarily in cancer research due to its role as a MEK5 inhibitor. Its ability to modulate ERK5 signaling makes it a valuable tool for studying cellular processes related to oncogenesis.
The discovery of mitogen-activated protein kinase (MAPK) pathways represents a landmark achievement in understanding cellular signal transduction. The extracellular signal-regulated kinase (ERK) pathway, also termed the Ras-Raf-MEK-ERK cascade, was first identified through pioneering cancer research in the 1980s [4] [8]. This pathway operates through a three-tiered kinase architecture: a MAP kinase kinase kinase (MAP3K, e.g., Raf) phosphorylates and activates a MAP kinase kinase (MAP2K, e.g., MEK), which subsequently activates a MAP kinase (MAPK, e.g., ERK) [4]. The ERK1/2 subfamily emerged as central regulators of cell proliferation and differentiation, with their dysregulation implicated in numerous cancers. The discovery of ERK5 (BMK1) in 1995 marked a significant expansion of the MAPK family. Unlike ERK1/2, ERK5 possesses a unique C-terminal domain containing nuclear localization signals and transactivation capabilities, suggesting distinct regulatory functions beyond classical MAPK signaling [7] [10]. This structural complexity positioned ERK5 as a compelling target for pharmacological intervention.
Table 1: Evolution of Key MAPK Pathway Discoveries
Year | Discovery Milestone | Key Researchers/Teams | Significance |
---|---|---|---|
1980s | Identification of ERK1/2 | Multiple groups | Established core proliferation pathway |
1995 | Cloning of ERK5 (BMK1) | Zhou et al.; Lee et al. | Revealed structurally distinct MAPK subfamily |
Early 2000s | MEK5 identified as ERK5 activator | Multiple groups | Defined MEK5/ERK5 as unique signaling module |
2008 | BIX02188 development as MEK5 inhibitor | Tatake et al. | Provided first selective pharmacological probe |
ERK5 regulates diverse physiological processes through its dual functionality as both a kinase and a transcriptional co-activator. Structurally, ERK5 contains an N-terminal kinase domain (66% homologous to ERK2) and a C-terminal transcriptional activation domain that undergoes autophosphorylation at multiple sites (T733, S770, S774, S776 in humans) upon activation [7]. This unique architecture enables ERK5 to influence critical cellular functions:
In pathological contexts, ERK5 signaling becomes co-opted in cancer through multiple mechanisms:
The MEK5/ERK5 pathway intersects with oncogenic driver mutations, creating therapeutic vulnerabilities. A paradigm exists in acute myeloid leukemia (AML) with FLT3 internal tandem duplication (FLT3-ITD) mutations, occurring in 17-26% of AML cases and conferring poor prognosis [2] [6]. Mechanistically:
Table 2: MEK5/ERK5 Pathway Involvement in Cancer Models
Cancer Type | Molecular Alteration | Functional Consequence | Therapeutic Implication |
---|---|---|---|
AML (FLT3-ITD+) | ERK5 hyperphosphorylation | Suppression of caspase-3 cleavage | BIX02188 induces apoptosis selectively in mutant cells |
Triple-Negative Breast | MEK5 overexpression | EMT, chemoresistance | ERK5 inhibition reverses taxane resistance |
Prostate Cancer | ERK5 amplification (17p11.2) | Androgen receptor-independent proliferation | Synergy with anti-androgens |
Osteosarcoma | MAPK7 (ERK5) gene amplification | Enhanced migration and invasion | Correlates with poor survival |
BIX02188 validation studies demonstrated selective cytotoxicity in FLT3-ITD-positive cell lines (MV4-11, MOLM-13) and primary AML blasts, while sparing normal hematopoietic precursors [2] [6]. This selectivity stems from oncogene addiction—FLT3-ITD cells exhibit heightened dependence on ERK5 for survival compared to non-malignant counterparts.
BIX02188 emerged from targeted drug discovery efforts to develop specific MEK5 inhibitors with minimal off-target effects against related kinases. Its chemical identity is defined as a small molecule inhibitor (CAS 1094614-84-2; C₂₅H₂₄N₄O₂; MW 412.48 g/mol) with potent biochemical activity [1] [5] [9]. Key pharmacological properties include:
Mechanism of Action:BIX02188 binds to the ATP-binding pocket of MEK5, preventing phosphorylation of its downstream substrate ERK5. This inhibition is highly specific due to structural differences in the MEK5 catalytic domain compared to other MEKs. Cellular effects manifest as:
The selectivity profile of BIX02188 established it as a critical pharmacological tool for dissecting MEK5/ERK5 biology and a prototype for therapeutic development in cancers driven by this pathway.
Table 3: BIX02188 Selectivity Profile Against Kinases
Kinase Target | IC₅₀ (nM) | Kinase Target | IC₅₀ (nM) |
---|---|---|---|
MEK5 | 4.3 | TGFβR1 | 1,800 |
ERK5 | 810 | ABL1 | 2,100 |
CSF1R (FMS) | 280 | p38α | 3,900 |
LCK | 390 | MEK1 | >6,300 |
KIT | 550 | MEK2 | >6,300 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7